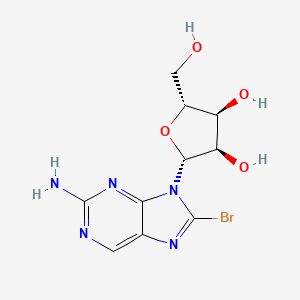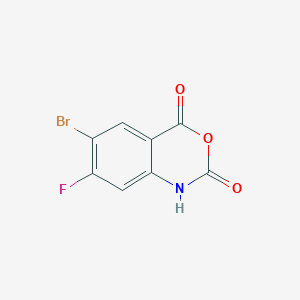
5-Bromo-4-fluoroisatoic anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-fluoroisatoic anhydride is a chemical compound with the molecular formula C8H3BrFNO3. It is a derivative of isatoic anhydride, where the hydrogen atoms at positions 5 and 4 are replaced by bromine and fluorine atoms, respectively. This compound is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-fluoroisatoic anhydride typically involves the bromination and fluorination of isatoic anhydride. One common method includes the following steps:
Bromination: Isatoic anhydride is treated with bromine in the presence of a suitable catalyst to introduce the bromine atom at the 5-position.
Fluorination: The brominated intermediate is then reacted with a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), to introduce the fluorine atom at the 4-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-4-fluoroisatoic anhydride undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine and fluorine atoms can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The anhydride group can be hydrolyzed to form the corresponding carboxylic acids.
Cyclization: It can undergo intramolecular cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, thiols, or alkoxides are used in the presence of a base, such as sodium hydroxide or potassium carbonate.
Hydrolysis: Water or aqueous acids/bases are used to hydrolyze the anhydride group.
Cyclization: Catalysts such as Lewis acids or bases are used to promote cyclization reactions.
Major Products
Nucleophilic substitution: Substituted isatoic anhydrides or amides.
Hydrolysis: 5-Bromo-4-fluoroisatoic acid.
Cyclization: Various heterocyclic compounds, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-fluoroisatoic anhydride is used in several scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules and heterocycles.
Biology: In the development of bioactive compounds and enzyme inhibitors.
Medicine: As a precursor in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: In the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Bromo-4-fluoroisatoic anhydride involves its reactivity towards nucleophiles and electrophiles. The bromine and fluorine atoms, being electron-withdrawing groups, increase the electrophilicity of the anhydride carbonyl carbon, making it more susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and synthesis processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-4-chloroisatoic anhydride: Similar structure but with a chlorine atom instead of fluorine.
5-Bromo-4-methylisatoic anhydride: Similar structure but with a methyl group instead of fluorine.
5-Fluoro-4-chloroisatoic anhydride: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
5-Bromo-4-fluoroisatoic anhydride is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. These properties influence its reactivity and make it a valuable intermediate in the synthesis of various organic compounds.
Eigenschaften
IUPAC Name |
6-bromo-7-fluoro-1H-3,1-benzoxazine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrFNO3/c9-4-1-3-6(2-5(4)10)11-8(13)14-7(3)12/h1-2H,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIGHJQLNMQVPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)F)NC(=O)OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrFNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1440535-66-9 |
Source


|
| Record name | 6-bromo-7-fluoro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
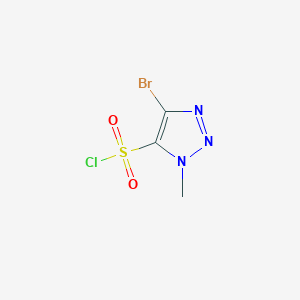
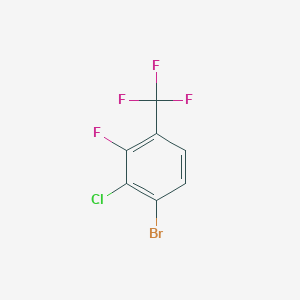
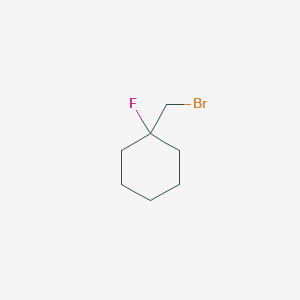
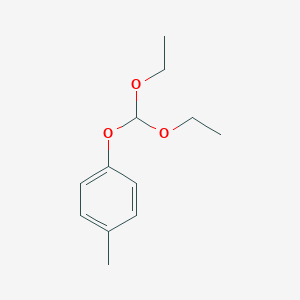
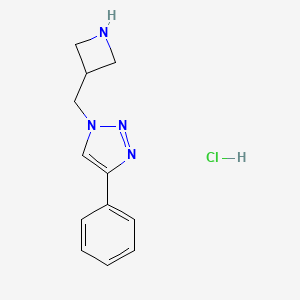
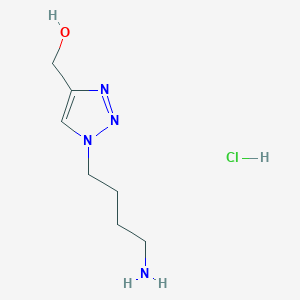

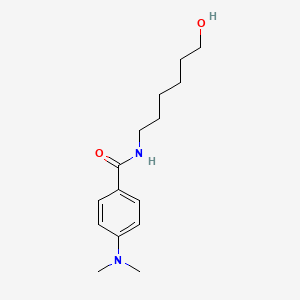
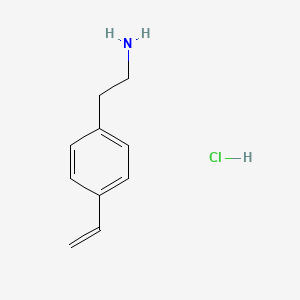
![2-Azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B1382074.png)
